N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a benzoxazepine derivative featuring a seven-membered oxazepine ring fused to a benzene core. The acetamide side chain at position 7 is substituted with an m-tolyl group (meta-methylphenyl), which confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-2-4-13(9-12)10-17(21)20-14-5-6-16-15(11-14)18(22)19-7-8-23-16/h2-6,9,11H,7-8,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPIPQGSZRNUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[f][1,4]oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-amino benzamide derivative.
Introduction of the oxo group: The oxo group at the 5-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the m-tolyl group: This step involves the acylation of the benzo[f][1,4]oxazepine ring with m-tolyl acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The aromatic ring and other positions on the molecule can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under appropriate conditions (e.g., Friedel-Crafts acylation, nucleophilic aromatic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural configuration that combines a benzo-fused oxazepin ring with an acetamide moiety. The molecular formula is C_{19}H_{20}N_{2}O_{2}, and it possesses a molecular weight of approximately 312.38 g/mol. This structure is significant as it influences the compound's biological activity and interaction with various biological targets.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide exhibit promising anticancer properties. For instance, derivatives have been shown to induce differentiation in acute myeloid leukemia cells in vitro, suggesting potential therapeutic roles in oncology .
- Neuroprotective Effects
- Anti-inflammatory Properties
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling and physiological responses.
Pathway Interference: The compound may interfere with key biological pathways, such as inflammatory or apoptotic pathways, to achieve its effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Benzo[f][1,4]oxazepine vs. Benzo[b][1,4]oxazepine
Compound 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide () shares an oxazepine core but differs in ring fusion (dibenzo vs. benzo) and substitution (4-fluorophenyl vs. m-tolyl).
Oxazepine vs. Thiazepine
The 5-substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines () replace the oxygen atom in the oxazepine ring with sulfur. This substitution increases lipophilicity and may improve metabolic stability but could reduce hydrogen-bonding capacity. For example, thiazepine derivatives are often explored as protease inhibitors due to sulfur’s electron-withdrawing effects .
Acetamide Side Chain Modifications
A. m-Tolyl vs. o-Tolyloxy Substitution
The compound N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide () replaces the m-tolyl group with an o-tolyloxy (ortho-methylphenoxy) moiety. Safety data for this analog emphasize precautions against heat and ignition sources (P210), suggesting reactive instability compared to the m-tolyl variant .
B. m-Tolyl vs. Heterocyclic Substitution
Compound 19 from (2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide) retains the m-tolyl group but incorporates a thienopyrimidine-thioether scaffold. This hybrid structure demonstrated moderate activity against Schistosoma mansoni cysteine protease (SmCD1, IC₅₀ = 102.5 µM), highlighting the role of sulfur in enhancing enzyme inhibition .
Bioactivity and Pharmacological Profiles
Key Differentiators and Implications
Core Flexibility : Oxazepine’s oxygen provides hydrogen-bonding capability, whereas thiazepine’s sulfur may enhance stability in hydrophobic environments.
Safety Profile : The o-tolyloxy analog’s flammability warnings (P210) suggest that substituent choice impacts compound handling requirements .
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure featuring a benzo-fused oxazepine ring. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds with similar oxazepine structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The biological activity of this compound may involve modulation of these receptors, potentially leading to effects on mood regulation and neuroprotection.
Antitumor Activity
Several studies have investigated the antitumor potential of oxazepine derivatives. For instance:
- Case Study 1 : A derivative related to the oxazepine structure showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). The study utilized a combination index method to evaluate synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Effects
Compounds in this class have also been noted for their anti-inflammatory properties:
- Case Study 2 : Research has demonstrated that similar oxazepine compounds can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Neuroprotective Effects
Given their interaction with neurotransmitter systems:
- Case Study 3 : Experimental models indicate that oxazepine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases .
Pharmacological Studies
A summary of key pharmacological studies on this compound is presented in the following table:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antitumor | Cell viability assays on MCF-7 and PC3 cells | Significant cytotoxicity observed; synergistic effects with doxorubicin |
| Study 2 | Anti-inflammatory | Cytokine release assays | Inhibition of TNF-alpha and IL-6 production |
| Study 3 | Neuroprotective | Oxidative stress models in neuronal cultures | Reduction in apoptosis markers; enhanced cell survival |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
